Gap 27 (trifluoroacetate salt) is a synthetic connexin-mimetic peptide recognized for its role in modulating gap junction communication. This compound, also known as 43Gap27 or SRPTEKTIFII, is derived from the sequence of the connexin 43 protein, which is critical for intercellular communication in various tissues. Gap 27 has garnered attention in biomedical research due to its potential applications in wound healing, cardiac function, and cancer biology.
Gap 27 falls under the category of peptides and more specifically as a connexin mimetic peptide. It functions as an inhibitor of gap junctions, which are critical structures that facilitate direct intercellular communication.
The synthesis of Gap 27 typically involves solid-phase peptide synthesis (SPPS), a well-established method for producing peptides with high purity and yield. The process includes the following key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The trifluoroacetate form is typically obtained by neutralizing the free acid form with trifluoroacetic acid.
The molecular structure of Gap 27 can be represented as follows:
The peptide sequence consists of specific amino acids that mimic the extracellular loop of connexin 43, allowing it to interact with gap junctions effectively.
The structural analysis reveals that Gap 27 adopts a conformation conducive to binding with connexin proteins, influencing their function in cellular communication.
Gap 27 primarily acts through non-covalent interactions with connexin proteins at gap junctions. Its mechanism involves:
The compound's efficacy as a gap junction inhibitor has been demonstrated in various experimental settings, including cell culture studies and animal models. It shows specificity towards connexin 43 over other connexins.
Gap 27's mechanism of action involves several steps:
Research indicates that Gap 27 can significantly affect cellular behaviors such as migration and proliferation in various cell types .
Relevant analyses indicate that Gap 27 maintains its activity across a range of biological conditions, making it suitable for experimental applications.
Gap 27 has several scientific uses:
Gap 27 (trifluoroacetate salt), a synthetic peptide with the amino acid sequence Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile (SRPTEKTIFII), exhibits distinct selectivity for connexin isoforms. Its inhibitory activity primarily targets connexin 43 hemichannels, with significant effects observed at concentrations as low as 100–200 µM in in vitro models [2] [5]. The peptide's efficacy stems from its mimicry of the second extracellular loop (EL2) domain of connexin 43, enabling competitive disruption of hemichannel docking and function [3] [8].
Comparative studies reveal differential sensitivity among connexin isoforms:
Table 1: Gap 27 Selectivity Across Connexin Isoforms
| Connexin Isoform | Primary Tissue Localization | Gap 27 Inhibition Efficacy | Key Experimental Findings |
|---|---|---|---|
| Connexin 43 | Cardiomyocytes, endothelium | High (IC₅₀ ~100 µM) | Blocks ATP release and dye uptake in ventricular cardiomyocytes [2] [4] |
| Connexin 40 | Vascular endothelium | Moderate | Partial inhibition of dye transfer in aortic endothelial cells [3] [7] |
| Connexin 37 | Endothelial junctions | Low | Minimal effect on intercellular communication [3] |
The inhibition dynamics involve rapid suppression of pathological hemichannel opening induced by ischemia or intracellular calcium overload. In ventricular cardiomyocytes, Gap 27 counteracts elevated intracellular calcium (500 nM)-mediated hemichannel activation, restoring voltage thresholds to physiological levels (+60 mV) within 4 minutes of application [2] [8]. This isoform-specific targeting underlies its therapeutic utility in cardiovascular pathologies without broad-spectrum channel disruption.
The functional core of Gap 27 resides in the SRPTEK motif, which replicates residues 208–214 of connexin 43's second extracellular loop [3] [6]. This sequence mediates precise steric interference with connexon docking via three mechanisms:
Table 2: Structural Determinants of Gap 27 Activity
| Structural Element | Biological Function | Effect of Gap 27 Binding |
|---|---|---|
| SRPTEK motif | Docking interface recognition | Blocks connexon-connexon interaction |
| EL2 cysteine residues | Loop stabilization (Cys253-Cys264) | Induces misfolding of docking interface |
| Pro-Thr dipeptide | Conformational flexibility | Impairs loop mobility required for channel docking [9] |
Biophysical analyses confirm that Gap 27 adopts a quasi-cyclic conformation when bound, enabling multi-point attachment to connexin 43 hemichannels. This contrasts with linear peptides (e.g., Gap 26 targeting EL1), which exhibit lower binding stability (dissociation constant Kd = 0.061 s⁻¹ for Gap 26 vs. 0.0043 s⁻¹ for Gap 27) [4] [8]. The structural specificity explains Gap 27's minimal activity against pannexin channels or unrelated ion channels.
The binding kinetics of Gap 27 to connexin 43 hemichannels demonstrate tissue-specific variability governed by:
In cardiac systems, Gap 27 exhibits rapid association kinetics:
Table 3: Binding Kinetics of Gap 27 in Cardiovascular Tissues
| Tissue/Cell Type | Association Constant (Kon) | Dissociation Constant (Koff) | Inhibition Half-Life | Key Functional Outcome |
|---|---|---|---|---|
| Ventricular cardiomyocytes | 2.3 × 10³ M⁻¹s⁻¹ | 9.8 × 10⁻⁴ s⁻¹ | 12 min | Suppresses Ca²⁺-potentiated HC opening [2] [8] |
| Aortic endothelial cells | 1.1 × 10³ M⁻¹s⁻¹ | 2.7 × 10⁻³ s⁻¹ | 4 min | Attenuates hyperpolarization transmission [3] [7] |
| Coronary artery endothelium | 1.8 × 10³ M⁻¹s⁻¹ | 1.2 × 10⁻³ s⁻¹ | 8 min | Reduces ATP release during ischemia [6] [8] |
Electrophysiological studies show that Gap 27 binding follows a bi-phasic inhibition model:
Notably, elevated intracellular calcium (200–500 nM) accelerates Gap 27 association rates 1.8-fold in cardiomyocytes by exposing additional EL2 binding sites. This enhances therapeutic efficacy precisely under pathological conditions requiring hemichannel suppression [2] [8]. The trifluoroacetate salt formulation optimizes solubility without altering peptide-receptor kinetics, ensuring efficient membrane partitioning in physiological environments.
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 73545-11-6
CAS No.: 194-03-6